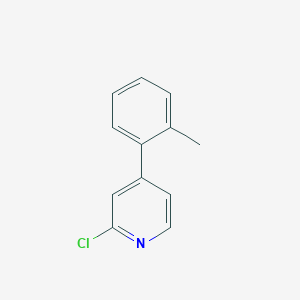
2-Chloro-4-(2-methylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-(2-methylphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Major products include pyridine N-oxide derivatives.
科学的研究の応用
2-Chloro-4-(2-methylphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is studied for its potential antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-Chloro-4-(2-methylphenyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but fewer applications.
4-(2-Methylphenyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
Uniqueness
2-Chloro-4-(2-methylphenyl)pyridine is unique due to the presence of both a chlorine atom and a methylphenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways and applications.
特性
CAS番号 |
883874-67-7 |
|---|---|
分子式 |
C12H10ClN |
分子量 |
203.67 g/mol |
IUPAC名 |
2-chloro-4-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-14-12(13)8-10/h2-8H,1H3 |
InChIキー |
CITOQDHQXBDVAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


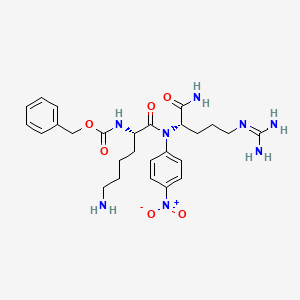
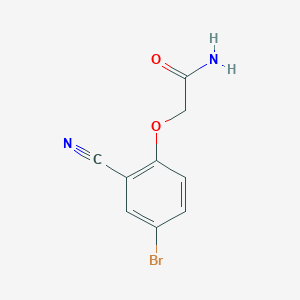
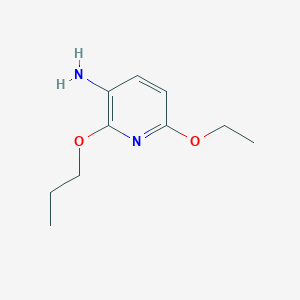
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
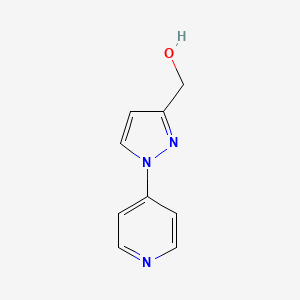
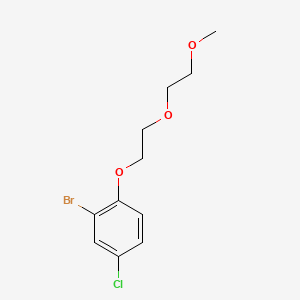
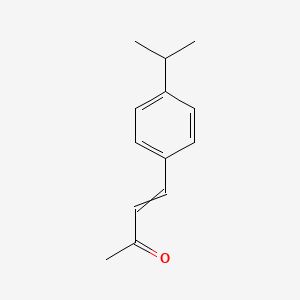
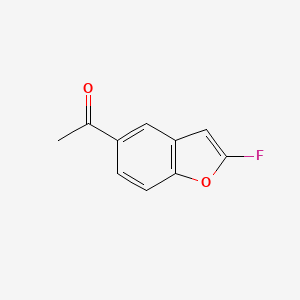
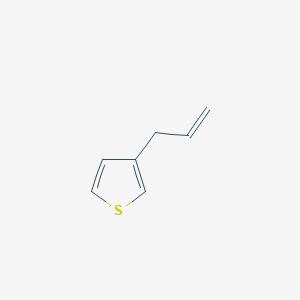
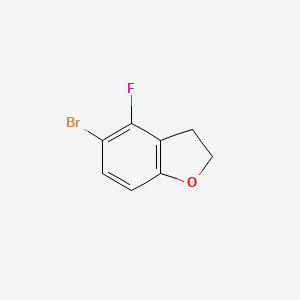
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
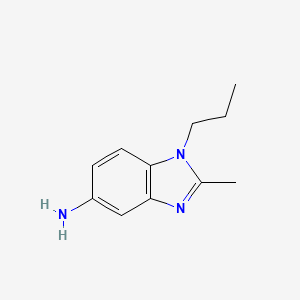
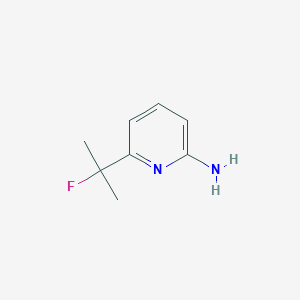
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
